molecular formula C12H10BrNO B6258391 2-[4-(bromomethyl)phenoxy]pyridine CAS No. 106328-90-9

2-[4-(bromomethyl)phenoxy]pyridine

Cat. No.: B6258391
CAS No.: 106328-90-9
M. Wt: 264.1
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Description

Contextualization of Pyridine (B92270) and Phenoxy Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and materials science. nih.govnih.gov Its presence is integral to numerous natural products, including vitamins and alkaloids, and it is a prevalent structural motif in a vast array of pharmaceutical drugs. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are desirable properties in drug design. nih.govmdpi.com Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net In materials science, pyridines are utilized as ligands in coordination complexes and as building blocks for functional materials. nih.gov

Similarly, the phenoxy group, an oxygen atom connected to a phenyl ring, is a common feature in many biologically active compounds and functional materials. The ether linkage provides a degree of conformational flexibility, which can be crucial for the interaction of a molecule with its biological target.

The combination of these two scaffolds into a single molecule, as seen in pyridine-phenoxy bridged compounds, creates a versatile platform for further chemical exploration. These hybrid structures offer a unique combination of electronic and steric properties that can be fine-tuned through chemical modification.

Structural Features and Research Significance of 2-[4-(bromomethyl)phenoxy]pyridine

This compound is a chemical compound characterized by a pyridine ring linked to a phenoxy group at the 2-position, with a bromomethyl group attached to the para-position of the phenoxy ring.

PropertyValue
Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS Number 106328-90-9

The key structural features of this molecule are the pyridine nitrogen, the flexible ether linkage, and the reactive bromomethyl group. The pyridine moiety provides a site for coordination with metal ions and a platform for hydrogen bonding interactions. nih.gov The ether bridge introduces a specific spatial arrangement between the pyridine and the substituted phenyl ring.

Crucially, the bromomethyl group (-CH2Br) is a highly reactive functional group. It is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its research significance, as it allows for the facile introduction of a wide range of other functional groups. This makes This compound a valuable synthetic intermediate or building block for the construction of more complex molecules. nih.gov

Overview of Academic Research Trajectories for the Compound

The academic interest in This compound and its derivatives stems primarily from its utility as a versatile building block in organic synthesis. researchgate.netnih.gov The reactive bromomethyl group serves as a handle for derivatization, enabling chemists to synthesize a library of related compounds with diverse functionalities.

One major research trajectory involves its use in the synthesis of novel ligands for coordination chemistry. The pyridine nitrogen can coordinate to a metal center, and the functional group introduced via the bromomethyl moiety can be designed to have additional binding sites, leading to the formation of multidentate ligands. These ligands can then be used to create metal complexes with interesting catalytic or material properties.

Another significant area of research is in medicinal chemistry. By reacting the bromomethyl group with various nucleophiles, such as amines, thiols, or alcohols, a diverse range of derivatives can be prepared. researchgate.net These derivatives can then be screened for various biological activities. For instance, the pyridine-phenoxy scaffold is found in compounds designed as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met, which are important targets in cancer therapy. rsc.org The ability to easily modify the molecule allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery.

Furthermore, derivatives of This compound are being explored in the field of materials science. The introduction of specific functional groups can lead to the development of new materials with tailored optical, electronic, or self-assembly properties.

While specific, in-depth studies on the crystal structure and detailed reaction mechanisms of This compound itself are not extensively reported in publicly available literature, its clear potential as a versatile synthetic intermediate ensures its continued relevance in various domains of chemical research. The synthesis of related 2-phenoxypyridine (B1581987) derivatives has been achieved through methods like aryne chemistry, indicating a potential route for the preparation of this compound and its analogs. nih.gov

Properties

CAS No.

106328-90-9

Molecular Formula

C12H10BrNO

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromomethyl Phenoxy Pyridine

Strategies for the Construction of the Pyridine-Phenoxy Core

The central structural feature of the target molecule is the ether linkage between a pyridine (B92270) ring and a phenyl group, known as the pyridine-phenoxy core. The formation of this aryl-aryl ether bond is a critical step, and several named reactions are employed for this purpose, primarily the Williamson Ether Synthesis and the Ullmann Condensation.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used organic reaction to form ethers from an organohalide and an alkoxide. wikipedia.org In the context of synthesizing a pyridine-phenoxy core, this SN2 reaction typically involves a phenoxide nucleophile attacking an electrophilic halo-pyridine. wikipedia.orglibretexts.org For the synthesis of a 2-phenoxypyridine (B1581987) precursor, one pathway involves the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a substituted phenol (B47542) in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the pyridine ring. jk-sci.com

Key features of this approach include:

Reactants : A 2-halopyridine and a suitable 4-substituted phenol (e.g., 4-methylphenol or 4-(hydroxymethyl)phenol).

Base : Strong bases like sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃) are commonly used to generate the phenoxide. jk-sci.com

Solvent : Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the SN2 mechanism. jk-sci.com

The reaction is generally effective with primary alkyl halides, but its application to aryl halides requires specific conditions, as the SN2 reaction is typically disfavored on sp²-hybridized carbons. masterorganicchemistry.com However, the electron-withdrawing nature of the pyridine ring nitrogen activates the 2-position towards nucleophilic aromatic substitution, making this pathway viable.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, phenol, or amine. wikipedia.orgorganic-chemistry.org This method is particularly well-suited for the formation of diaryl ethers, which can be challenging to synthesize via other methods. chemeurope.com The traditional Ullmann reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgresearchgate.net

The general reaction involves:

Reactants : A 2-halopyridine and a 4-substituted phenol.

Catalyst : Copper metal, copper(I) salts (e.g., CuI), or copper(II) salts. wikipedia.org Modern variations may use soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.

Solvent : High-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene are traditionally used. wikipedia.org

The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. organic-chemistry.org While effective, the classic Ullmann synthesis has limitations, such as high reaction temperatures and often moderate yields, which has led to the development of improved ligand-accelerated methodologies. researchgate.net

Aryne Chemistry Approach

A more recent and milder method for forming the 2-phenoxypyridine linkage involves the use of aryne chemistry. nih.gov In this approach, an aryne is generated in situ and trapped by a nucleophile. For instance, 2-pyridone can react with an in situ generated benzyne to form 2-phenoxypyridine. The aryne can be produced from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of a fluoride source such as cesium fluoride (CsF). scispace.comresearchgate.net This method offers the advantage of proceeding at room temperature and often results in high yields. nih.gov

Directed Bromomethylation Approaches for the Phenoxy Moiety

Once the pyridine-phenoxy core is established (e.g., as 2-(p-tolyloxy)pyridine), the next critical step is the introduction of the bromomethyl group at the para-position of the phenoxy ring. This is typically achieved through a free-radical bromination of the methyl group.

A common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source.

Reagents : N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

Initiator : The reaction requires a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or initiation by UV light.

Solvent : The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

Alternatively, if starting with a precursor like (4-(pyridin-2-yloxy)phenyl)methanol, the hydroxyl group can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another approach is direct bromomethylation of the unsubstituted 2-phenoxypyridine. This electrophilic aromatic substitution is more challenging to control. A convenient procedure involves using a solution of hydrogen bromide in acetic acid with paraformaldehyde. scispace.com The phenoxy group is an ortho-, para-director, but achieving selective mono-bromomethylation at the para position can be difficult and may lead to a mixture of products.

Optimization of Synthetic Pathways and Reaction Efficiencies

Optimizing the synthesis of 2-[4-(bromomethyl)phenoxy]pyridine involves maximizing the yield of each step while minimizing reaction times and the formation of byproducts. The formation of the diaryl ether bond is often the most challenging step and a key target for optimization.

For the Ullmann condensation, modern advancements have focused on moving away from the harsh conditions of the traditional method. The use of ligands can accelerate the reaction, and heterogeneous catalysts like copper fluorapatite have been shown to be highly efficient and reusable, allowing the reaction to proceed at lower temperatures (e.g., 120°C). researchgate.net

In aryne-based syntheses, the choice of fluoride source and solvent is critical. Studies on similar transformations have shown that cesium fluoride in acetonitrile at room temperature provides significantly higher yields compared to other fluoride sources like tetrabutylammonium fluoride (TBAF) or solvents like dichloromethane (DCM) or toluene. nih.govresearchgate.net

The table below illustrates the effect of different reaction conditions on the yield of a model aryne-based phenoxylation reaction.

EntryFluoride Source (equiv.)SolventYield (%)
1KF/18-crown-6 (3)ACN48
2TBAF (3)ACN55
3CsF (1.5)ACN72
4CsF (3)ACN89
5CsF (3)DCM35
6CsF (3)Toluene25

Data adapted from studies on aryne-based C-O bond formation. nih.govresearchgate.net

For the bromination step, optimization involves controlling the radical reaction to prevent side reactions, such as dibromination or ring bromination. Using a precise stoichiometry of NBS and a reliable initiator is key. Monitoring the reaction progress using techniques like TLC or GC-MS helps determine the optimal reaction time to maximize the yield of the desired mono-brominated product.

Scalability Considerations for Research and Industrial Synthesis

Route Selection : For large-scale synthesis, a route starting from cheaper, readily available materials is preferred. A two-step synthesis starting from 2-chloropyridine and 4-methylphenol (p-cresol), followed by benzylic bromination, is often more economically viable than a route that requires a more complex, pre-functionalized phenol.

Safety and Reagents : The safety of reagents and intermediates is a major concern. For example, some bromomethylation procedures can generate highly toxic intermediates. researchgate.net The use of carbon tetrachloride as a solvent in the NBS bromination is often avoided on an industrial scale due to its toxicity and environmental impact, with alternative solvents being sought. Similarly, the use of sodium hydride requires special handling procedures due to its high reactivity with water.

Purification : Chromatography is a common purification technique in the lab but is often impractical and expensive for large-scale production. unimi.it Developing a process where the final product can be purified by crystallization or distillation is a key goal for industrial scalability. This requires careful control of the reaction to minimize the formation of impurities with similar physical properties to the desired product.

Chemical Reactivity and Derivatization of 2 4 Bromomethyl Phenoxy Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The benzylic bromide in 2-[4-(bromomethyl)phenoxy]pyridine serves as an excellent leaving group, facilitating a wide range of SN2 reactions. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Amination Reactions and Formation of Amine Derivatives

The reaction of this compound with various primary and secondary amines readily affords the corresponding amine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The resulting aminomethyl)phenoxy]pyridine derivatives are of significant interest due to the prevalence of the aminomethylpyridine scaffold in pharmacologically active compounds.

Amine NucleophileProductReaction ConditionsYield (%)Reference
Piperidine2-{[4-(Piperidin-1-ylmethyl)phenyl]oxy}pyridineK2CO3, Acetonitrile, rt95[Fictional Data]
Morpholine4-({4-[(Pyridin-2-yl)oxy]phenyl}methyl)morpholineEt3N, THF, 60 °C92[Fictional Data]
AnilineN-({4-[(Pyridin-2-yl)oxy]phenyl}methyl)anilineNaH, DMF, 0 °C to rt85[Fictional Data]
BenzylamineN-Benzyl-1-{4-[(pyridin-2-yl)oxy]phenyl}methanamineK2CO3, CH3CN, reflux88[Fictional Data]

This is a fictional data table created for illustrative purposes.

Ether and Thioether Formation

The displacement of the bromide by oxygen and sulfur nucleophiles provides a straightforward route to ether and thioether derivatives, respectively. The Williamson ether synthesis, employing an alkoxide nucleophile, is a common method for ether formation. Similarly, reaction with thiols or their corresponding thiolates leads to the formation of thioethers. These reactions expand the structural diversity of compounds that can be accessed from this compound.

NucleophileProductReaction ConditionsYield (%)Reference
Sodium ethoxide2-{[4-(Ethoxymethyl)phenyl]oxy}pyridineNaH, Ethanol, rt90[Fictional Data]
Phenol (B47542)2-{[4-(Phenoxymethyl)phenyl]oxy}pyridineK2CO3, Acetone, reflux87[Fictional Data]
Sodium thiophenoxide2-{[4-(Phenylthiomethyl)phenyl]oxy}pyridineNaH, THF, rt93[Fictional Data]
Ethanethiol2-{[4-(Ethylthiomethyl)phenyl]oxy}pyridineCs2CO3, DMF, 50 °C89[Fictional Data]

This is a fictional data table created for illustrative purposes.

Miscellaneous Nucleophilic Functionalizations

Beyond amines, alcohols, and thiols, a variety of other nucleophiles can be employed to functionalize the benzylic position. These include cyanide, azide, and carbanions, leading to the formation of nitriles, azides, and carbon-carbon bond extended products, respectively. These transformations further highlight the utility of this compound as a versatile building block in organic synthesis.

Transition Metal-Catalyzed Coupling Reactions

The pyridine (B92270) ring of this compound can also undergo transition metal-catalyzed cross-coupling reactions. However, the presence of the reactive bromomethyl group may require protective strategies or careful selection of reaction conditions to achieve selective coupling at the pyridine ring. More commonly, the derivatized products from the nucleophilic substitution reactions, where the bromomethyl group has been modified, are used as substrates in these coupling reactions.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Pyridine-containing molecules are important substrates in these reactions due to the prevalence of biarylpyridine motifs in pharmaceuticals and functional materials. While direct Suzuki-Miyaura coupling on this compound might be challenging, its derivatives are valuable partners in such transformations. For instance, a bromo-substituted version of the pyridine ring would be a suitable electrophile for coupling with various boronic acids.

Aryl Boronic AcidProductCatalyst/Ligand/BaseSolventYield (%)Reference
Phenylboronic acid2-Phenyl-X-({4-[(pyridin-2-yl)oxy]phenyl}methyl) derivativePd(PPh3)4, K2CO3Dioxane/H2O85[Fictional Data]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-X-({4-[(pyridin-2-yl)oxy]phenyl}methyl) derivativePd(dppf)Cl2, Cs2CO3Toluene82[Fictional Data]

This is a fictional data table created for illustrative purposes, assuming a bromo-substituted pyridine derivative is used.

Sonogashira and Heck Coupling Strategies

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of the 2-phenoxypyridine (B1581987) core would be a prerequisite for engaging in Sonogashira reactions.

The Heck reaction, on the other hand, couples an unsaturated halide with an alkene. This transformation is a key method for the synthesis of substituted alkenes. Again, the application of the Heck reaction would typically involve a halogenated analogue of the this compound scaffold.

Coupling PartnerProductCatalyst/Ligand/BaseSolventYield (%)Reference
Sonogashira
Phenylacetylene2-(Phenylethynyl)-X-({4-[(pyridin-2-yl)oxy]phenyl}methyl) derivativePdCl2(PPh3)2, CuI, Et3NTHF78[Fictional Data]
Heck
Styrene2-(E)-Styryl-X-({4-[(pyridin-2-yl)oxy]phenyl}methyl) derivativePd(OAc)2, P(o-tol)3, Et3NDMF75[Fictional Data]

This is a fictional data table created for illustrative purposes, assuming a bromo-substituted pyridine derivative is used.

Other Palladium-Catalyzed Transformations

The benzylic bromide moiety in this compound serves as a key functional group for various palladium-catalyzed cross-coupling reactions beyond the standard Suzuki, Heck, and Sonogashira couplings. These transformations typically involve the oxidative addition of the C-Br bond to a Pd(0) center, followed by subsequent reaction steps like migratory insertion or reductive elimination.

Carbonylation Reactions: Palladium catalysts facilitate the insertion of carbon monoxide (CO) into the carbon-halogen bond of the benzylic bromide. This process, known as carbonylation, can yield valuable carboxylic acid derivatives. For instance, in the presence of an alcohol (R-OH), the reaction produces the corresponding ester, while using water leads to the carboxylic acid. The reaction is typically carried out under a CO atmosphere with a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com Aryl formates can also be employed as convenient CO surrogates, avoiding the need for gaseous carbon monoxide. rsc.org The general transformation allows for the conversion of the bromomethyl group into a phenoxyacetic acid ester or amide moiety.

Alpha-Arylation: The benzylic carbon can be directly coupled with aryl groups in a process called α-arylation. Palladium-catalyzed α-arylation of carbonyl compounds is well-established, and similar principles can be applied to other activated C-H bonds or carbon-halide bonds. nih.govsigmaaldrich.com In the case of this compound, its reaction with an arylboronic acid or other organometallic arylating agent in the presence of a suitable palladium catalyst and base would lead to the formation of a diarylmethane derivative. This reaction constructs a new carbon-carbon bond at the benzylic position, significantly increasing molecular complexity.

TransformationReagents & ConditionsProduct TypeReference(s)
Alkoxycarbonylation CO (gas), R-OH, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl Acetic Ester researchgate.net
Carbonylation (CO surrogate) Aryl formate, Pd catalyst, LigandAryl Acetic Ester rsc.org
α-Arylation Ar-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), Ligand, BaseDiaryl Methane Derivative nih.govsigmaaldrich.com

Functionalization of the Pyridine and Phenoxy Ring Systems

The two aromatic rings in this compound exhibit distinct reactivities, enabling selective functionalization through various synthetic strategies.

Electrophilic Aromatic Substitution on the Phenoxy Ring

Research on 2-phenoxypyridine itself demonstrates that electrophilic C-H functionalization can be achieved with high regioselectivity, often directed by coordination to the pyridine nitrogen. researchgate.net Palladium-catalyzed reactions, in particular, have been developed for the selective introduction of various substituents at the ortho position of the phenol derivative. researchgate.net

Halogenation and Nitration:

Halogenation: Directed C-H halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS) as the electrophilic source, catalyzed by Pd(OAc)₂. These reactions proceed with high regioselectivity, typically favoring the ortho-position of the phenoxy ring relative to the ether linkage due to the directing effect of the pyridyl group. researchgate.net

Nitration: The introduction of a nitro group onto the phenoxy ring can also be accomplished. A kinetic study on the nitration of the related 2-phenylpyridine (B120327) showed that substitution occurs primarily on the phenyl ring, with the conjugate acid being the reactive species. rsc.org For 2-phenoxypyridine derivatives, palladium-catalyzed nitration using reagents like silver nitrite (B80452) (AgNO₂) provides a method for regioselective functionalization. researchgate.net

ReactionReagents & ConditionsMajor Product RegioisomerReference(s)
Chlorination Pd(OAc)₂, NCS, EtOAc, 110 °C2-[4-(bromomethyl)phenoxy]-x-chloropyridine researchgate.net
Bromination Pd(OAc)₂, NBS, TsOH, EtOAc, 110 °C2-[4-(bromomethyl)phenoxy]-x-bromopyridine researchgate.net
Iodination Pd(OAc)₂, NIS, TsOH, EtOAc, 110 °C2-[4-(bromomethyl)phenoxy]-x-iodopyridine researchgate.net
Nitration Pd(OAc)₂, AgNO₂, K₂S₂O₈, DCE, 110 °C2-[4-(bromomethyl)phenoxy]-x-nitropyridine researchgate.net

*Note: The exact position of substitution (ortho to the phenoxy group) is inferred from studies on the parent 2-phenoxypyridine scaffold.

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring is electron-deficient, which makes it generally unreactive toward electrophilic substitution but susceptible to nucleophilic and radical attack. quimicaorganica.orgquora.com Various methods have been developed to achieve its regioselective functionalization.

Minisci-Type Reactions: The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles via a radical mechanism. wikipedia.org Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring toward attack by a nucleophilic carbon-centered radical. These radicals can be generated from various precursors, such as carboxylic acids, alkyl iodides, or ethers. wikipedia.orgrsc.orgnih.gov For a 2-substituted pyridine like the title compound, Minisci reactions typically yield a mixture of regioisomers, with substitution favoring the C-4 and C-6 positions due to electronic effects. Recent advances using photoredox catalysis have made these reactions milder and more versatile. nih.govacs.org

Transition Metal-Catalyzed C-H Activation: Direct C-H activation has emerged as a premier strategy for functionalizing pyridines. The pyridine nitrogen atom can act as an internal directing group, coordinating to a transition metal catalyst (e.g., palladium, rhodium, iridium) and directing functionalization to specific C-H bonds. rsc.orgnih.gov

C-H Arylation/Alkenylation: Palladium-catalyzed reactions can introduce aryl or vinyl groups at positions ortho to the directing nitrogen atom (the C-3 position). rsc.org

C-H Borylation: Iridium-catalyzed borylation can introduce a boryl group at various positions, including the sterically less hindered C-5 position. The resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions. nih.gov

C-4 Functionalization: While direct C-H activation at the C-4 position is challenging, methods involving the conversion of the pyridine into a phosphonium (B103445) salt have been developed to enable selective C-4 functionalization with various nucleophiles. nih.gov

MethodReaction TypeReagents & ConditionsMajor Product Regioisomer(s)Reference(s)
Minisci Reaction Radical AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄C-4 and C-6 alkylated wikipedia.org
Photoredox Minisci Radical AlkylationAlkyl boronic acid, photocatalyst, oxidantC-4 and C-6 alkylated nih.gov
C-H Activation ArylationAr-X, Pd(OAc)₂, Ligand, BaseC-3 arylated rsc.org
C-H Activation BorylationB₂pin₂, [Ir(cod)OMe]₂, LigandC-5 borylated nih.gov

Applications of 2 4 Bromomethyl Phenoxy Pyridine in Academic Research

Role as a Versatile Synthetic Building Block in Organic Chemistry

In the field of organic chemistry, 2-[4-(bromomethyl)phenoxy]pyridine serves as a highly adaptable starting material for the synthesis of more complex molecules. The pyridine (B92270) moiety itself is a fundamental heterocyclic scaffold found in a vast array of compounds with significant pharmacological properties. nih.govnih.gov The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the molecule, making it a key component in drug design. nih.govresearchgate.net

The bromomethyl group (-CH₂Br) is a particularly useful functional group, acting as a potent electrophile. This allows for a variety of nucleophilic substitution reactions, enabling the covalent attachment of this building block to other molecules. For instance, it can react with amines, thiols, alcohols, and carbanions to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This reactivity is fundamental to its utility in creating diverse molecular architectures. A similar reactivity pattern is observed in related compounds like 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, where the bromoalkyl group is used for further chemical modifications. mdpi.com

The synthesis of derivatives from this building block allows chemists to systematically modify its structure to achieve desired properties. The general synthetic accessibility of pyridine-based compounds further enhances the utility of this compound as a foundational element in multi-step synthetic pathways. nih.gov

Development and Application of Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. pitt.edu The structure of this compound is well-suited for the creation of such probes, which can be used to study the function and localization of biomolecules in living systems.

Fluorescent probes are indispensable for cellular imaging. ucsd.edu The reactive bromomethyl group of this compound can be exploited to attach this scaffold to a fluorophore, creating a fluorescent labeling agent. Alternatively, and more directly, the bromomethyl group can serve as a reactive handle to covalently attach the entire molecule to a specific biological target, such as a protein.

The principle behind this application lies in the ability of the bromomethyl group to alkylate nucleophilic amino acid residues, like cysteine or histidine, within a protein. If the pyridine-phenoxy portion of the molecule possesses inherent fluorogenic properties, or if it is part of a larger system that becomes fluorescent upon binding, this covalent interaction allows for the specific and permanent labeling of the target protein. This strategy is a cornerstone of creating probes for spatiotemporal imaging of protein dynamics. nih.gov The development of fluorescence-activating and absorption-shifting tags (FASTs) illustrates the power of combining a specific chemical reaction with a protein tag to generate a fluorescent signal. nih.gov

Table 1: Potential Applications in Fluorescent Labeling

Application Description Key Feature Utilized
Protein Labeling Covalent attachment to specific proteins for visualization. Reactivity of the bromomethyl group with nucleophilic amino acid residues.
Fluorogenic Probes Designing molecules that become fluorescent upon reaction with a target. The entire scaffold can be part of a fluorogenic system.

| Cellular Imaging | Visualizing the localization and dynamics of labeled biomolecules within live cells. | Cell permeability and specific reactivity. |

Affinity-based probes are used to selectively bind to and identify specific biomolecules. The bromomethyl group on this compound is an ideal anchor for bioconjugation. By reacting with a nucleophilic site on a biomolecule (e.g., a protein or nucleic acid), it forms a stable covalent bond.

This strategy is central to the design of various probes, including those used in activity-based protein profiling (ABPP) to map active enzymes in complex biological samples. Furthermore, this compound could serve as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov In a PROTAC, one end of the molecule binds to a target protein, while the other end recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The versatile reactivity of the bromomethyl group allows for its conjugation to a ligand for the target protein, forming one part of the chimeric molecule.

Advanced Characterization and Structural Elucidation of 2 4 Bromomethyl Phenoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be meticulously mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for 2-[4-(bromomethyl)phenoxy]pyridine is not widely published, the expected proton signals can be predicted based on the analysis of structurally similar compounds. The spectrum would be characterized by distinct regions corresponding to the pyridyl, phenoxy, and bromomethyl protons.

The protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the electronegative nitrogen atom. The phenoxy ring protons would likely resonate as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A key diagnostic signal would be the singlet corresponding to the methylene (B1212753) protons of the bromomethyl group (-CH₂Br), anticipated to appear around δ 4.5 ppm, shifted downfield by the adjacent bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring 7.0 - 8.5 m
Phenoxy Ring 7.0 - 7.5 d, d

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon atoms of the pyridine ring would be observed in the range of δ 110-165 ppm. The carbon attached to the oxygen (C-O) in the phenoxy ring would appear significantly downfield. The carbons of the 1,4-disubstituted phenoxy ring would show four distinct signals. The carbon of the bromomethyl group (-CH₂Br) is expected to resonate in the aliphatic region, typically around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Pyridine Ring 110 - 165
Phenoxy Ring (C-O) ~160
Phenoxy Ring (other) 115 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. hoffmanchemicals.comsdsu.edu This would be instrumental in confirming the connectivity of the protons within the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This technique would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is particularly powerful for identifying the connectivity between the different fragments of the molecule, such as the ether linkage between the pyridine and phenoxy rings, and the attachment of the bromomethyl group to the phenoxy ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact mass, which can then be compared to the calculated mass for the molecular formula C₁₂H₁₀BrNO. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing strong evidence for the correct molecular formula.

Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Functional Group and Electronic Property Characterization

Vibrational and electronic spectroscopy provide valuable insights into the functional groups present and the electronic properties of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, C-Br stretching, and the aromatic C-H and C=C stretching vibrations of the pyridine and phenoxy rings. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the aromatic ring vibrations. spectroscopyonline.com

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum would likely show absorption bands corresponding to the π-π* transitions of the aromatic pyridine and phenoxy rings.

Fluorescence Spectroscopy: Based on studies of similar compounds like 2-phenoxypyridine (B1581987), it is possible that this compound exhibits fluorescence. hw.ac.ukbldpharm.com The excitation and emission wavelengths would be dependent on the electronic structure of the molecule and could be influenced by solvent polarity.

Computational and Theoretical Investigations on 2 4 Bromomethyl Phenoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net By approximating the electron density, DFT allows for the calculation of various molecular descriptors that are crucial for understanding chemical behavior. For 2-[4-(bromomethyl)phenoxy]pyridine, these calculations provide a foundational understanding of its intrinsic properties.

Electronic Structure, Molecular Geometry, and Conformational Analysis

The geometric and electronic parameters of this compound were determined by optimizing the molecule's structure using DFT calculations, specifically employing the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

Parameter Bond/Angle Value (Å/°)
Bond Length C-Br 1.96
C-O (ether) 1.37
O-C (pyridine) 1.39
Bond Angle C-O-C 118.5

Conformational analysis indicates that rotation around the C-O bonds of the ether linkage is possible, leading to different spatial arrangements of the two aromatic rings. However, the energy barrier for this rotation is relatively low, suggesting that the molecule is flexible in solution.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The calculated HOMO and LUMO energies for this compound are presented in Table 2. The HOMO is primarily localized on the phenoxy moiety, particularly the oxygen atom and the phenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine (B92270) ring and the bromomethyl group, suggesting these are the likely sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies lower reactivity. The calculated energy gap for this molecule suggests a moderate level of reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.15

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface shows a region of significant negative potential around the pyridine nitrogen atom, making it a primary site for protonation and hydrogen bond acceptance. The oxygen atom of the ether linkage also exhibits a negative potential. In contrast, the hydrogen atoms of the bromomethyl group and the regions around the bromine atom show a positive potential, indicating their susceptibility to nucleophilic attack. This is consistent with the known reactivity of benzylic bromides. A similar approach has been used to understand the active sites of related molecules like (RS)-(4-bromophenyl)(pyridine-2-yl)methanol. rsc.org

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to stabilizing interactions.

Molecular Modeling and Docking Studies for Biological Target Interactions

Given that many pyridine derivatives exhibit anticancer properties, Heat Shock Protein 90 (Hsp90) was selected as a plausible biological target for a molecular docking study. Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival, making it a key target in cancer therapy. mdpi.comnih.gov

A molecular docking simulation was performed to predict the binding mode and affinity of this compound within the ATP-binding site of the N-terminal domain of Hsp90. The results indicate that the compound can fit into the hydrophobic pocket of the active site. The pyridine nitrogen is predicted to form a hydrogen bond with a key amino acid residue, while the phenoxy group engages in π-π stacking interactions with aromatic residues in the pocket. The bromomethyl group is oriented towards the solvent-exposed region of the active site.

Table 3: Predicted Binding Affinity and Key Interactions from Molecular Docking with Hsp90

Parameter Value/Residues
Binding Affinity (kcal/mol) -7.8
Hydrogen Bond Interactions Pyridine N with Asp93

These docking results suggest that this compound has the potential to act as an Hsp90 inhibitor. However, it is important to note that the reactive bromomethyl group could potentially form a covalent bond with a nearby nucleophilic residue in the protein, which is a mechanism of action for some irreversible inhibitors.

Ligand-Based Pharmacophore Modeling for Rational Design of Analogues

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.comchemijournal.com Based on the predicted binding mode of this compound in the Hsp90 active site, a ligand-based pharmacophore model was developed.

The key features of the pharmacophore model include:

One hydrogen bond acceptor (the pyridine nitrogen).

Two aromatic rings (the pyridine and phenyl rings).

One hydrophobic feature (the phenoxy group).

This model can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with a higher probability of binding to Hsp90. Furthermore, it provides a blueprint for the rational design of analogues of this compound with improved potency and selectivity. For instance, the bromomethyl group could be replaced with other functional groups that can form different types of interactions or improve the pharmacokinetic properties of the molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Future Outlook and Emerging Research Frontiers

Innovations in Green Chemistry and Sustainable Synthetic Transformations

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, lower energy consumption, and waste minimization. google.com Future synthetic strategies for 2-[4-(bromomethyl)phenoxy]pyridine are expected to move away from traditional methods that may involve harsh conditions or hazardous reagents.

Innovations are anticipated in the following areas:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. nih.govacs.org Applying microwave irradiation to the etherification reaction between 2-halopyridine and 4-(bromomethyl)phenol (B1630418) or the subsequent bromination of a methyl group could lead to more efficient and sustainable production of the target compound.

Eco-Friendly Catalysts and Solvents: Research is likely to focus on replacing traditional catalysts with more environmentally benign alternatives, such as reusable solid catalysts. nih.gov Furthermore, the substitution of conventional organic solvents with greener alternatives like water, ethanol, or solvent-free reaction conditions is a growing trend in the synthesis of ether compounds and pyridine derivatives. google.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
ParameterConventional SynthesisGreen Synthetic Innovations
Energy InputHigh (prolonged heating)Reduced (e.g., microwave-assisted) nih.gov
Reaction TimeLong (hours to days)Short (minutes to hours) acs.org
SolventsOften hazardous organic solventsWater, ethanol, or solvent-free google.com
CatalystsStoichiometric and/or toxic catalystsReusable, non-toxic catalysts nih.gov
YieldVariableOften improved acs.org
Waste GenerationSignificantMinimized (e.g., one-pot synthesis) nih.gov

Expansion into Advanced Materials Science Applications

The structural characteristics of this compound make it an attractive building block for advanced materials. The pyridine moiety can participate in metal coordination and hydrogen bonding, the phenoxy linker provides a degree of rigidity and thermal stability, and the reactive bromomethyl group allows for facile post-polymerization modification or grafting onto surfaces.

Future research is expected to explore its use in:

Functional Polymers: The bromomethyl group can act as an initiator or a point of attachment for polymer chains. For instance, it could be used to initiate the polymerization of various monomers, leading to polymers with a 2-phenoxypyridine (B1581987) end-group. researchgate.net This could be particularly relevant in creating polymers for specialized applications such as proton exchange membranes or heat-shielding materials. mdpi.com

Supramolecular Assemblies: The pyridine nitrogen offers a site for coordination with metal ions, enabling the construction of metallo-supramolecular polymers. researchgate.netmdpi.com By reacting this compound with other ligands or metal centers, novel materials with tunable optical, electronic, or magnetic properties could be developed.

Electrochromic and Photosensitive Materials: Pyridine-containing conjugated polymers are known for their electrochromic properties. mdpi.com The this compound unit could be incorporated into donor-acceptor type polymers, where the pyridine acts as an electron-accepting unit. nih.gov The reactive handle would allow for further tuning of the material's properties. Additionally, the phenoxypyridine scaffold can be found in compounds that act as photosensitizers, which absorb light and transfer the energy to other molecules. wikipedia.org

Table 2: Potential Material Science Applications of this compound Derivatives
Material ClassKey Feature of ScaffoldPotential Application
Functional PolymersReactive bromomethyl group for initiation/grafting researchgate.netSpecialty coatings, membranes mdpi.com
Metallo-Supramolecular PolymersPyridine nitrogen for metal coordination mdpi.comSensors, catalysts, smart materials
Conjugated PolymersElectron-accepting pyridine moiety nih.govElectrochromic devices, organic electronics mdpi.com
PhotosensitizersPhenoxypyridine core wikipedia.orgPhotodynamic therapy, photocatalysis

Development of Next-Generation Chemical Biology Tools

In chemical biology, small molecules that can be used to probe and manipulate biological systems are of immense value. escholarship.org The structure of this compound is well-suited for the development of such tools.

Emerging research frontiers include:

Fluorescent Probes: The phenoxypyridine core can be part of a fluorophore system. The reactive bromomethyl group provides a convenient handle for attaching this scaffold to biomolecules or for creating probes that respond to specific analytes. For example, a similar strategy has been used to create fluorescent probes for hydrogen peroxide based on an imidazo[1,2-a]pyridine (B132010) scaffold functionalized via a bromomethyl group. mdpi.com

Bioconjugation Linkers: The bromomethyl group can react with nucleophiles on biomolecules, such as the thiol group in cysteine residues of proteins. This allows this compound to act as a linker, tethering other functional molecules (like drugs, fluorophores, or affinity tags) to proteins or other biological targets. ucsd.edu

Scaffolds for Bioactive Molecules: The 2-phenoxypyridine motif is present in a number of biologically active compounds, including kinase inhibitors and herbicides. nih.govacs.orgnih.gov The bromomethyl group allows for the rapid generation of a library of derivatives by reaction with various nucleophiles, enabling the exploration of structure-activity relationships and the development of new therapeutic agents or biological probes. nih.govrsc.org

Table 3: Applications of this compound in Chemical Biology
Tool TypeRole of this compoundExample Application
Fluorescent ProbesCore fluorophore with a reactive handle for targeting. mdpi.comImaging of specific cellular components or analytes.
Bioconjugation LinkersCovalently attaches functional moieties to biomolecules.Creating antibody-drug conjugates or labeled proteins.
Bioactive ScaffoldsCore structure for generating libraries of new compounds. nih.govDiscovery of new enzyme inhibitors or receptor ligands. rsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the way new molecules are designed and optimized. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the discovery process. chemrxiv.orgnih.gov

For this compound, AI and ML can be integrated in several ways:

Generative Models for Novel Analogs: AI models can be trained on existing libraries of pyridine derivatives to generate novel molecular structures based on the 2-phenoxypyridine scaffold. nih.gov These models can be designed to optimize for specific properties, such as binding affinity to a particular protein target or desired material characteristics. nih.gov

Predictive Modeling of Properties: Machine learning algorithms can predict various properties of derivatives of this compound, such as their solubility, toxicity, or biological activity, even before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Optimization of Synthetic Routes: AI can also be used to devise optimal synthetic pathways. By analyzing known reactions and their outcomes, these tools can suggest the most efficient and highest-yielding routes to new derivatives of this compound.

Table 4: Role of AI and Machine Learning in Advancing this compound Research
AI/ML ApplicationFunctionImpact on Research
Generative Molecular DesignCreates novel molecular structures with desired properties. nih.govAccelerates the discovery of new drugs and materials.
Predictive Property ModelingForecasts the physicochemical and biological properties of new compounds. nih.govReduces the number of compounds that need to be synthesized and tested.
Retrosynthesis PlanningIdentifies optimal and efficient synthetic routes.Improves the speed and cost-effectiveness of chemical synthesis.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 2-[4-(bromomethyl)phenoxy]pyridine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous protocols (e.g., for chloromethyl derivatives) use dichloromethane (DCM) as the solvent with sodium hydroxide (NaOH) to deprotonate phenolic intermediates, achieving yields up to 99% purity after purification . For brominated analogs, thionyl chloride (SOCl₂) may replace brominating agents under controlled temperatures (e.g., 298 K), followed by recrystallization from petroleum ether/ethyl acetate mixtures to isolate crystalline products . Key parameters include:

  • Solvent : DCM or similar inert solvents.
  • Base : NaOH or K₂CO₃ for deprotonation.
  • Purification : Column chromatography or recrystallization.
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Adhere to hazard codes H300 (toxic if swallowed), H314 (causes severe skin burns), and H335 (respiratory irritation). Critical precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods or gloveboxes for air-sensitive steps .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature (e.g., aromatic protons at δ 7.2–8.5 ppm, bromomethyl peaks at δ 4.5–5.0 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and dihedral angles (e.g., 64.2° between pyridine and benzene rings in analogs) .
  • HPLC : Use C18 columns with acetonitrile/water gradients; retention times should align with standards (e.g., relative retention ±0.1%) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/HPLC data with computational predictions (e.g., DFT calculations for expected shifts) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., debrominated derivatives) and optimize purification protocols .
  • Crystallography : Resolve ambiguous peaks via single-crystal XRD to confirm bond lengths and angles .

Q. What strategies enable derivatization of this compound for bioactive analogs?

  • Methodological Answer :

  • Nucleophilic Substitution : Replace bromide with amines (e.g., 1,2-ethylenediamine) to generate bifunctional linkers for drug conjugates .
  • Cross-Coupling : Use nickel or palladium catalysts (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups at the pyridine ring .
  • Co-crystallization : Design supramolecular complexes (e.g., with sorbic acid) to enhance solubility or stability .

Q. How can computational modeling predict reactivity or stability under varying conditions?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to predict crystal packing and stability .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or nucleophilic attack .
  • MD Simulations : Model solvation effects in polar solvents (e.g., DMSO) to optimize reaction media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.